molecular formula C17H13N5O3 B2973105 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzofuran-2-carboxamide CAS No. 1396880-26-4

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzofuran-2-carboxamide

Cat. No.: B2973105
CAS No.: 1396880-26-4
M. Wt: 335.323
InChI Key: LOOHIIGUCFUISR-UHFFFAOYSA-N
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Description

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzofuran-2-carboxamide is a synthetic organic compound provided for research use only. Its molecular formula is C18H14N4O3, and it features a complex structure combining benzofuran and tetrazolone heterocyclic systems through a carboxamide linker . This structural motif is of significant interest in medicinal chemistry and materials science. Heterocyclic compounds containing tetrazole and benzofuran rings are frequently explored in pharmaceutical research for their diverse biological activities. The tetrazole ring, a bioisostere for a carboxylic acid, is a common pharmacophore in drug design . Similarly, the benzofuran scaffold is found in compounds with a wide range of pharmacological properties. As such, this compound serves as a valuable intermediate or building block for the synthesis of more complex molecules and for the investigation of new chemical entities in drug discovery programs. Researchers can utilize this compound to explore structure-activity relationships (SAR), develop novel enzyme inhibitors, or create new functional materials. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions and refer to the material safety data sheet (MSDS) for specific hazard information.

Properties

IUPAC Name

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3/c1-21-17(24)22(20-19-21)13-8-6-12(7-9-13)18-16(23)15-10-11-4-2-3-5-14(11)25-15/h2-10H,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOHIIGUCFUISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety fused with a tetrazole ring and an amide functional group. The presence of these structural components is significant as they contribute to the compound's biological properties.

Molecular Formula

  • Molecular Formula: C${13}$H${14}$N$_{4}$O

Structural Features

FeatureDescription
BenzofuranA fused ring system known for various biological activities
TetrazoleContributes to enzyme inhibition and antimicrobial properties
Amide GroupEnhances binding affinity to biological targets

Anti-inflammatory Properties

Research indicates that compounds containing tetrazole rings, such as this compound, exhibit anti-inflammatory properties. These compounds can modulate biological pathways associated with inflammation, making them potential candidates for treating degenerative diseases.

Antimicrobial Activity

The presence of the tetrazole moiety is linked to antimicrobial activity. Studies have shown that similar compounds can inhibit the growth of various bacteria and fungi, suggesting that this compound may also possess these properties.

Antitumor Activity

Benzofuran derivatives have been extensively studied for their anticancer effects. For instance, certain benzofuran compounds have demonstrated significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications in the benzofuran structure can enhance anticancer activity .

Case Study: Anticancer Activity

A study evaluating benzofuran derivatives found that specific substitutions led to enhanced activity against ovarian cancer cells, with some compounds exhibiting IC$_{50}$ values as low as 11 μM .

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes and receptors:

  • Enzyme Inhibition: The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind effectively to enzyme active sites.
  • Receptor Modulation: The amide group enhances the compound's ability to interact with hydrophobic pockets in proteins, increasing binding affinity and specificity.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands out among similar entities:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(4-(4-methylbenzyl)-4-(1H-tetrazol-1-yl)benzamideBenzamide with tetrazoleEnzyme inhibitionDifferent substituent on benzene ring
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamideTetrazole and acetamideAntimicrobial activityUnique combination of functionalities

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related analogues, focusing on synthesis, physicochemical properties, and pharmacological data where available.

Structural Analogues with Varying Phenyl Substituents

a. N-(4-Acetamidophenyl)benzofuran-2-carboxamide (1G)

  • Structure : Replaces the tetrazole group with an acetamido (-NHCOCH₃) substituent ().
  • Synthesis : Synthesized via general route A (yield: 47–88%), characterized by ¹H/¹³C NMR and HR-MS ().

b. N-(4-(4-Methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide (CAS 1396880-45-7)

  • Structure : Replaces benzofuran with benzo[d]thiazole, introducing a sulfur atom and additional nitrogen ().
  • Comparison : The thiazole’s sulfur may enhance π-π stacking or hydrogen bonding with targets, while its nitrogen could increase basicity. This might improve binding to enzymes or receptors compared to benzofuran.
Analogues with Modified Tetrazole Moieties

a. 4-Methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide (CAS 1396880-55-9)

  • Structure : Substitutes benzofuran with thiophene, a sulfur-containing heterocycle ().
  • Comparison : Thiophene’s lower aromaticity and sulfur’s electronegativity may reduce metabolic oxidation compared to benzofuran, enhancing in vivo stability.

b. 4-(1-(4-Methyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)ethyl)phenyl Acetate (3m)

  • Structure : Features a tetrazole-thione (C=S) instead of oxo (C=O) group ().
  • Physicochemical Impact : The thione group increases lipophilicity (higher logP) and may facilitate metal coordination, altering biological activity.
Pharmacokinetic and Metabolic Comparisons
  • Metabolism : Tetrazole-containing compounds (e.g., alfentanil in ) are metabolized via CYP3A4, producing inactive metabolites. The tetrazole-oxo group in the target compound may similarly undergo hepatic oxidation, but its benzofuran core could introduce alternative metabolic pathways (e.g., hydroxylation).
  • Protein Binding : Analogues like alfentanil show high plasma protein binding (), suggesting the target compound may exhibit similar behavior, affecting free drug concentration and efficacy.

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